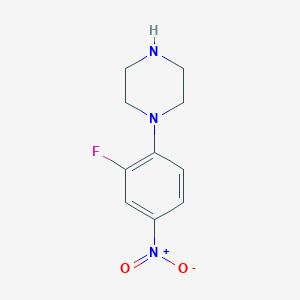
1-(2-Fluoro-4-nitrophenyl)piperazine
概要
説明
1-(2-Fluoro-4-nitrophenyl)piperazine is a chemical compound with the molecular formula C10H12FN3O2 and a molecular weight of 225.22 g/mol It is characterized by the presence of a piperazine ring substituted with a 2-fluoro-4-nitrophenyl group
準備方法
The synthesis of 1-(2-Fluoro-4-nitrophenyl)piperazine typically involves the reaction of piperazine with 2-fluoro-4-nitrobenzene under specific conditions. One common method includes the use of tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate as an intermediate, which is then deprotected to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
1-(2-Fluoro-4-nitrophenyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon (Pd/C).
Oxidation and Reduction: The compound can participate in redox reactions, where the nitro group can be reduced, and the resulting amino group can be further functionalized.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often utilizing catalysts like palladium.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various solvents like ethanol and dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and the reagents used.
科学的研究の応用
1-(2-Fluoro-4-nitrophenyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including fluoroquinolone derivatives with significant antimycobacterial activity.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific thermal and crystallographic characteristics.
Biological Studies: It has been explored for its potential antimicrobial and antiviral properties, making it a candidate for developing new therapeutic agents.
Radiochemistry: Derivatives of this compound are utilized in radiochemistry, particularly in developing PET imaging agents for studying serotonergic neurotransmission.
作用機序
The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, its derivatives may inhibit bacterial enzymes or interfere with microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.
類似化合物との比較
1-(2-Fluoro-4-nitrophenyl)piperazine can be compared with other piperazine derivatives, such as:
1-(2-Chloro-4-nitrophenyl)piperazine: Similar in structure but with a chlorine atom instead of fluorine, affecting its reactivity and biological activity.
1-(2-Fluoro-4-aminophenyl)piperazine:
1-(2-Fluoro-4-methylphenyl)piperazine: The nitro group is replaced with a methyl group, impacting its chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O2/c11-9-7-8(14(15)16)1-2-10(9)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILOTWJFFLIFMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382426 | |
| Record name | 1-(2-fluoro-4-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154590-33-7 | |
| Record name | 1-(2-fluoro-4-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 154590-33-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

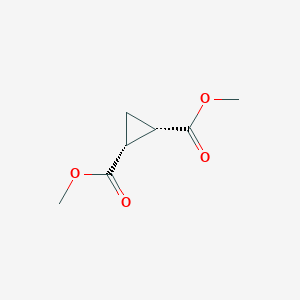
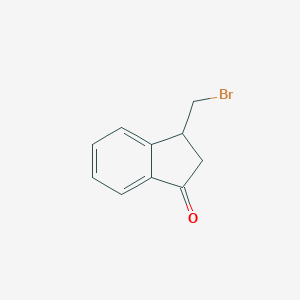
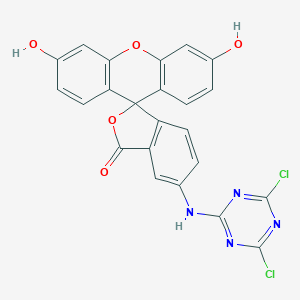

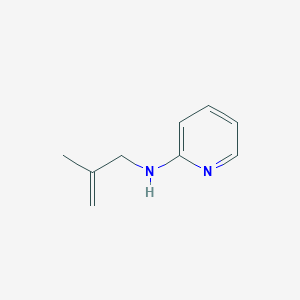
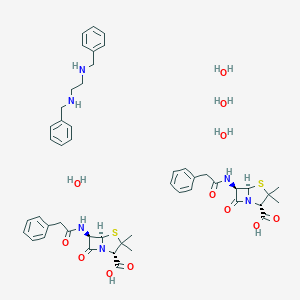
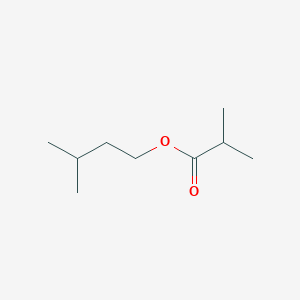
![1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B149017.png)

![4-methylbenzo[d]thiazole](/img/structure/B149020.png)
![2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yl acetate](/img/structure/B149026.png)
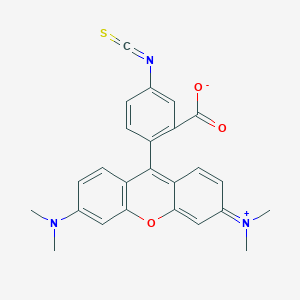
![Methyl 3-[(4R,5S,6R,9R,10R)-9-methyl-4-prop-1-en-2-yl-5-tetracyclo[7.2.1.01,6.08,10]dodecanyl]propanoate](/img/structure/B149029.png)
